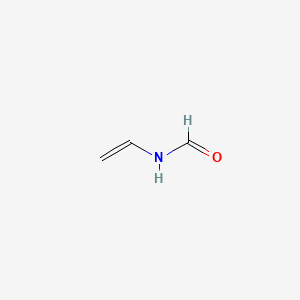
4-(5-Chlor-2-pyridylazo)-1,3-phenylendiamin
Übersicht
Beschreibung
4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine is a chemical compound known for its electroactive properties. It is often used in the preparation of conducting polymer films and has applications in various fields such as electrochemistry and analytical chemistry .
Wissenschaftliche Forschungsanwendungen
4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine has several scientific research applications:
Electrochemistry: It is used in the preparation of conducting polymer films, which have applications in electrochemical sensors and devices.
Analytical Chemistry: The compound is used in spectrophotometric determination of metals such as silver.
Material Science: It is employed in the development of new materials with specific electroactive properties.
Vorbereitungsmethoden
The synthesis of 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine typically involves oxidative polymerization. One common method is the anodic polymerization in aqueous solutions of hydrochloric acid (HCl). The compound can be prepared on glassy carbon electrodes by applying a potential in the presence of 1.0 M HCl . The process involves cyclic voltammetry, potential step chronoamperometry, and characterization using scanning electron microscopy (SEM) and infrared (IR) spectroscopy .
Analyse Chemischer Reaktionen
4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form electroactive polymer films.
Reduction: Reduction reactions can occur at the -NH- sites in the polymer backbone.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids like HCl.
Common reagents used in these reactions include hydrochloric acid and other strong acids. The major products formed from these reactions are typically polymer films with enhanced electroactive properties .
Wirkmechanismus
The mechanism of action of 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine involves proton and electron addition/elimination processes at the -NH- sites in the polymer backbone. This process contributes to the electroactivity of the polymer films in acidic solutions . The molecular targets and pathways involved include the interaction with protons and electrons, leading to the formation of electroactive sites within the polymer structure .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine include other pyridylazo compounds and their metal complexes. These compounds share similar electroactive properties and are used in the preparation of conducting polymer films. 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine is unique due to its specific structure, which allows for higher electronic conductivity and stability in acidic solutions .
Eigenschaften
IUPAC Name |
4-[(5-chloropyridin-2-yl)diazenyl]benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNTVTDTBKPTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318521 | |
| Record name | 5-Cl-PADAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33006-91-6 | |
| Record name | 5-Cl-PADAB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33006-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Chloro-2-pyridylazo)benzene-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033006916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cl-PADAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-chloro-2-pyridylazo)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Cl-PADAB facilitate the detection of cobalt ions in solution?
A: 5-Cl-PADAB serves as a colorimetric indicator for cobalt ions (Co2+). [] When 5-Cl-PADAB interacts with Co2+ in solution, it undergoes a color change from yellow to pink. This visible shift allows for the detection of cobalt ions even without sophisticated analytical instruments.
Q2: How is 5-Cl-PADAB incorporated into a material for the removal of cobalt ions?
A: Researchers covalently linked 5-Cl-PADAB to alginate (AG), a natural polymer, to create modified AG beads. [] These modified beads effectively adsorb Co2+ from aqueous solutions. The covalent attachment ensures that the indicator remains bound to the beads, allowing for both detection and removal of the metal ions. This approach offers a promising method for remediating cobalt-contaminated water sources.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)









![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)
